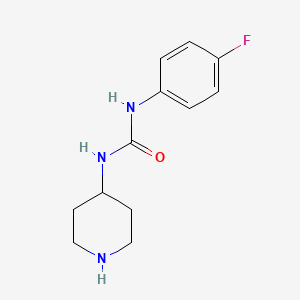

1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea

Vue d'ensemble

Description

The compound “1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea” is a urea derivative with a piperidine ring and a fluorophenyl group. Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can enhance binding affinity to biological targets . The piperidine ring is a common feature in many pharmaceuticals, contributing to their lipophilicity and enhancing their ability to cross biological membranes . The fluorophenyl group can enhance the metabolic stability and bioavailability of the compound .

Molecular Structure Analysis

The molecular structure of this compound would consist of a central urea group, with a piperidine ring and a fluorophenyl group attached. The presence of the fluorine atom could influence the electronic properties of the phenyl ring, potentially affecting its reactivity .Chemical Reactions Analysis

As a urea derivative, this compound could potentially undergo hydrolysis to yield the corresponding amine and carbamic acid . The presence of the fluorine atom on the phenyl ring could also influence its reactivity in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the urea group could enhance its solubility in water, while the piperidine and fluorophenyl groups could enhance its lipophilicity .Applications De Recherche Scientifique

- Application : Researchers have investigated its effects on neurotransmitter systems, receptor binding, and behavioral responses. It may impact serotonin, dopamine, and norepinephrine pathways, potentially affecting mood, cognition, and reward mechanisms .

- Application : Scientists study its pharmacological profile, toxicity, and potential risks. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) conducted a risk assessment, contributing to its classification as a Schedule I substance .

Neuropharmacology and Psychopharmacology

Designer Drug and New Psychoactive Substance (NPS) Research

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-3-piperidin-4-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN3O/c13-9-1-3-10(4-2-9)15-12(17)16-11-5-7-14-8-6-11/h1-4,11,14H,5-8H2,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCAONUYLBSXAIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-3-(piperidin-4-yl)urea | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-N2-{1-[3-(propan-2-yloxy)phenyl]ethyl}pyridine-2,5-dicarboxamide](/img/structure/B2981651.png)

![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]quinoxaline](/img/structure/B2981652.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2981656.png)

![N-[(5-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride](/img/no-structure.png)

![2-[2-(2-chlorophenoxy)acetyl]-N-(4-nitrophenyl)-1-hydrazinecarbothioamide](/img/structure/B2981666.png)